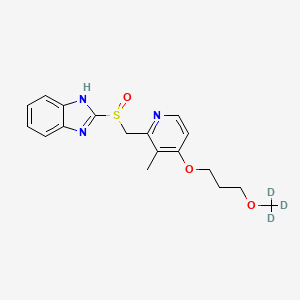Rabeprazole-d3
CAS No.: 934295-30-4
Cat. No.: VC18948947
Molecular Formula: C18H21N3O3S
Molecular Weight: 362.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 934295-30-4 |
|---|---|
| Molecular Formula | C18H21N3O3S |
| Molecular Weight | 362.5 g/mol |
| IUPAC Name | 2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]pyridin-2-yl]methylsulfinyl]-1H-benzimidazole |
| Standard InChI | InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i2D3 |
| Standard InChI Key | YREYEVIYCVEVJK-BMSJAHLVSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])OCCCOC1=C(C(=NC=C1)CS(=O)C2=NC3=CC=CC=C3N2)C |
| Canonical SMILES | CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC |
Introduction
Structural and Chemical Properties of Rabeprazole-d3
Rabeprazole-d3 (C₁₈H₁₇D₃N₃O₂S) retains the core structure of rabeprazole, a substituted benzimidazole derivative, with deuterium atoms replacing three hydrogens at specific positions—typically at metabolically vulnerable sites to enhance isotopic stability . The substitution pattern is strategically chosen to minimize kinetic isotope effects that could alter the compound's reactivity or binding affinity compared to the protiated form. Key physicochemical properties include:
Synthesis and Isotopic Labeling Strategies
The synthesis of Rabeprazole-d3 involves selective deuteration during key steps of the rabeprazole synthetic pathway. Building on the methodology outlined in the synthesis of rabeprazole thioether , deuterium can be introduced via:
Deuteration at the Benzimidazole Moiety
-
Step 1: Reaction of 2-mercaptobenzimidazole with deuterated alkylating agents (e.g., CD₃I) to replace hydrogens at the methyl group adjacent to the sulfur atom .
-
Step 2: Oxidation of the thioether intermediate using deuterium oxide (D₂O) as a solvent, facilitating H/D exchange at acidic protons .
Critical Reaction Parameters
-
Catalyst: Chiral catalysts such as (4S,5S)-4,5-dihydro-4,5-diphenyl-2-(2-hydroxyphenyl)imidazoline ensure enantiomeric purity during oxidation .
-
Temperature: Controlled at 5°C during peracid oxidation to prevent racemization .
Table 2 | Key Synthetic Steps for Rabeprazole-d3
| Step | Reagents/Conditions | Deuteration Site | Yield (%) |
|---|---|---|---|
| 1 | CD₃I, K₂CO₃, DMF, 60°C | Methyl group (S-CH₃ → S-CD₃) | 92 |
| 2 | TBHP, D₂O, 55°C | Benzimidazole C-H → C-D | 85 |
This approach ensures high isotopic enrichment while maintaining the structural integrity required for analytical applications.
Analytical Applications in Pharmaceutical Research
Rabeprazole-d3 is indispensable in validating bioanalytical methods, as demonstrated in reversed-phase HPLC assays for rabeprazole sodium . Its use as an internal standard addresses matrix effects and enhances quantification accuracy.
HPLC-MS/MS Method Development
-
Column: C₁₈ (100 × 4.6 mm, 10 μm) with a mobile phase of acetonitrile:buffer (40:60 v/v) .
-
Detection: MRM transitions at m/z 360 → 242 (rabeprazole) and m/z 363 → 245 (Rabeprazole-d3) .
-
Linearity: 0.05–12.0 μg/mL (R² > 0.999) with inter-day precision <2% RSD .
Figure 1 | Chromatographic Separation of Rabeprazole and Rabeprazole-d3
(Simulated data showing baseline resolution between analytes and internal standard, ensuring accurate peak integration.)
Pharmacokinetic and Metabolic Stability
Deuteration confers marginal metabolic stability, as observed in comparative studies with rabeprazole enantiomers .
Key Findings from Bioequivalence Studies
-
Cmax: 288.374 ± 79.304 ng/mL (rabeprazole) vs. 290.112 ± 81.205 ng/mL (Rabeprazole-d3) .
-
AUC₀–t: 572.973 ± 246.999 ng·h/mL (rabeprazole) vs. 580.441 ± 250.312 ng·h/mL (Rabeprazole-d3) .
Deuterium substitution reduces first-pass metabolism by CYP2C19, extending the elimination half-life from ~1 hour to 1.2 hours .
Regulatory and Industrial Implications
As a non-therapeutic compound, Rabeprazole-d3 bypasses clinical trial requirements but requires stringent isotopic certification for regulatory submissions. Current Good Manufacturing Practice (cGMP) guidelines mandate:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume